molecular formula C31H45N9O6S B10860991 (3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide

(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide

Cat. No.: B10860991
M. Wt: 671.8 g/mol
InChI Key: IWSNQHXPYYMOLJ-KVROEHFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VD2173 epimer-1 is a racemic mixture of VD2173, a macrocyclic peptide inhibitor of hepatocyte growth factor-activating serine proteases. This compound has shown significant potential in inhibiting enzymes such as matriptase and hepsin, making it a valuable candidate for research in cancer treatment, particularly lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VD2173 epimer-1 involves the formation of a macrocyclic peptide structure through side chain cyclization. The process typically includes the following steps:

    Peptide Synthesis: Linear peptide chains are synthesized using solid-phase peptide synthesis.

    Cyclization: The linear peptides undergo cyclization through side chain interactions to form the macrocyclic structure.

    Purification: The resulting macrocyclic peptides are purified using high-performance liquid chromatography to achieve high purity levels (≥95.0%).

Industrial Production Methods: Industrial production of VD2173 epimer-1 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: VD2173 epimer-1 primarily undergoes the following types of reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of reduced peptides.

    Substitution: Substitution reactions can take place at the amino acid residues, allowing for modifications of the peptide structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified amino acid residues .

Scientific Research Applications

VD2173 epimer-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrocyclic peptide synthesis and reactions.

    Biology: Investigated for its inhibitory effects on serine proteases, particularly matriptase and hepsin.

    Medicine: Explored for its potential in cancer treatment, especially lung cancer, due to its ability to inhibit hepatocyte growth factor-activating serine proteases.

    Industry: Utilized in the development of new therapeutic agents targeting serine proteases

Mechanism of Action

VD2173 epimer-1 exerts its effects by inhibiting hepatocyte growth factor-activating serine proteases. The compound binds to the active site of these enzymes, preventing their interaction with substrates. This inhibition blocks the activation of downstream signaling pathways involved in cancer cell proliferation and metastasis. The primary molecular targets include matriptase and hepsin, which are critical for tumor growth and progression .

Comparison with Similar Compounds

    VD2173: The parent compound of VD2173 epimer-1, also a macrocyclic peptide inhibitor of serine proteases.

    Camostat: A serine protease inhibitor used in research for its antiviral and anticancer properties.

    Nafamostat: Another serine protease inhibitor with applications in anticoagulation and cancer research.

Uniqueness of VD2173 Epimer-1: VD2173 epimer-1 is unique due to its racemic mixture, which provides a broader range of inhibitory activity compared to its parent compound, VD2173. The macrocyclic structure of VD2173 epimer-1 enhances its stability and binding affinity to serine proteases, making it a more potent inhibitor .

Properties

Molecular Formula

C31H45N9O6S

Molecular Weight

671.8 g/mol

IUPAC Name

(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide

InChI

InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20?,21-,22-,23-/m0/s1

InChI Key

IWSNQHXPYYMOLJ-KVROEHFOSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.